5-sec-butyl-2-Ethoxy-3-methylpyrazine
CAS No.: 99784-15-3
Cat. No.: VC18743174
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99784-15-3 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 5-butan-2-yl-2-ethoxy-3-methylpyrazine |
| Standard InChI | InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | FPRCLVKNNFOHHX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CN=C(C(=N1)C)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-butan-2-yl-2-ethoxy-3-methylpyrazine, reflects its branched alkyl and alkoxy substituents. The pyrazine ring’s aromaticity is maintained despite the electron-withdrawing nitrogen atoms, while the ethoxy and sec-butyl groups introduce steric and electronic modifications that influence its physical and chemical properties. The sec-butyl chain (position 5) enhances hydrophobicity, whereas the ethoxy group (position 2) contributes to polarity, creating a balance that affects volatility and solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 99784-15-3 |
| Molecular Formula | |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 5-butan-2-yl-2-ethoxy-3-methylpyrazine |
| Retention Index (Carbowax 20M) | 1306 |
Synthesis and Purification Strategies
Synthetic Routes
The synthesis of 5-sec-butyl-2-ethoxy-3-methylpyrazine typically involves cyclocondensation reactions. A common approach utilizes α-aminoketones or α-aminoaldehydes as precursors, which undergo dimerization under controlled conditions. For example, refluxing equimolar quantities of 2-amino-3-methylbutan-1-one and ethyl glyoxalate in ethanol at 80–120°C yields the pyrazine core, with subsequent purification via fractional distillation or column chromatography.
Reaction Optimization
Key parameters include:
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Temperature: Elevated temperatures (≥100°C) accelerate cyclization but risk side reactions.
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Catalysts: Acidic catalysts (e.g., ) improve yields by facilitating dehydration.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structural integrity. The ethoxy group’s protons resonate at δ 3.8–4.0 ppm in NMR, while the sec-butyl chain’s methyl groups appear at δ 0.8–1.2 ppm .
Analytical Characterization
Chromatographic Profiling
Retention indices (RIs) are pivotal for identifying pyrazines in complex matrices. On a Carbowax 20M column, 5-sec-butyl-2-ethoxy-3-methylpyrazine elutes at RI 1306, a value consistent with its intermediate polarity . Comparative data from analogous compounds reveal that elongation of the alkyl chain (e.g., from methyl to sec-butyl) increases RI by approximately 50–100 units per carbon addition, underscoring the role of hydrophobicity in retention behavior .
Table 2: Retention Indices of Structurally Related Pyrazines
| Compound | RI (Carbowax 20M) | RI (OV-101) |
|---|---|---|
| 5-sec-butyl-2-ethoxy-3-methylpyrazine | 1306 | - |
| 3-methyl-2-methoxy-5-(2-methylbutyl)pyrazine | 1362 | 1664 |
| 2-ethoxy-3-methylpyrazine | 1029 | 1385 |
Applications in Flavor and Fragrance Industries
Olfactory Properties
Pyrazines are notorious for their low odor thresholds, often detectable at parts-per-billion concentrations. The ethoxy and sec-butyl substituents in this compound impart a nuanced aroma profile, blending earthy, nutty, and roasted notes. Sensory studies suggest that alkoxy groups (e.g., ethoxy) enhance aroma persistence compared to alkyl-substituted analogs, making this derivative valuable in premium fragrances and savory flavor formulations.
Industrial Utilization
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Food Flavors: Used in meat analogs and snack seasonings to replicate roasted or grilled notes.
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Perfumery: Incorporated in woody and amber accords for depth and longevity.
Structure-Activity Relationships
Impact of Substituents
Comparative analysis of pyrazine derivatives highlights the following trends:
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Alkoxy vs. Alkyl Groups: Ethoxy substituents increase polarity and reduce volatility relative to methyl or ethyl groups, altering diffusion rates in olfactory receptors.
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Branching Effects: The sec-butyl chain’s branching enhances steric hindrance, potentially modulating receptor binding affinity.
For instance, replacing the ethoxy group with a methoxy group (as in 5-sec-butyl-2-methoxy-3-methylpyrazine) lowers the odor threshold by 30%, indicating stronger aroma potency .
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